molecular formula C6H7NO2S B1318098 Ethyl thiazole-2-carboxylate CAS No. 14527-42-5

Ethyl thiazole-2-carboxylate

Cat. No. B1318098
CAS RN: 14527-42-5
M. Wt: 157.19 g/mol
InChI Key: MVMPKHJUPNWMDZ-UHFFFAOYSA-N
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Description

Ethyl thiazole-2-carboxylate is a compound with the molecular formula C6H7NO2S . It is a member of 1,3-thiazoles .


Synthesis Analysis

The synthesis of thiazole compounds, including Ethyl thiazole-2-carboxylate, has been a topic of interest in the field of medicinal chemistry . The synthesis often involves the reaction of a thioamide with an alpha-halocarbonyl, forming an intermediate compound which then undergoes dehydration to yield the corresponding thiazole .


Molecular Structure Analysis

The molecular structure of Ethyl thiazole-2-carboxylate consists of a thiazole ring, which is a five-membered ring containing sulfur and nitrogen atoms . The exact mass of the compound is 157.01974964 g/mol .


Chemical Reactions Analysis

Thiazoles, including Ethyl thiazole-2-carboxylate, are known for their versatility in chemical reactions. They can participate in donor-acceptor, nucleophilic, and oxidation reactions . The thiazole ring in the compound is part of the vitamin B (thiamine) structure .


Physical And Chemical Properties Analysis

Ethyl thiazole-2-carboxylate has a molecular weight of 157.19 g/mol, a Hydrogen Bond Donor Count of 0, a Hydrogen Bond Acceptor Count of 4, and a Rotatable Bond Count of 3 . Its exact mass is 157.01974964 g/mol .

Scientific Research Applications

Multitargeted Bioactive Molecules

  • Scientific Field : Medicinal Chemistry
  • Application Summary : Thiazoles are important heterocyclics exhibiting a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . Substituents on a particular position of the thiazole ring affect the biological outcomes to a great extent .
  • Methods of Application : Researchers have synthesized compounds containing the thiazole ring with variable substituents as target structures, and evaluated their biological activities .
  • Results or Outcomes : The biological importance of recently developed 2,4-disubstituted thiazole derivatives has been described . Moreover, various targets of 2,4-disubstituted thiazoles through which they induce biological effects have been identified .

Antioxidant, Antimicrobial and Antiviral Activities

  • Scientific Field : Medicinal Chemistry
  • Application Summary : A series of ethyl 2-(2-(arylidene)hydrazinyl)thiazole-4-carboxylates was synthesized and evaluated for their antimicrobial and antioxidant assays .
  • Methods of Application : The compounds were synthesized in two steps from thiosemicarbazones, which were cyclized with ethyl bromopyruvate to ethyl 2-(2-(arylidene)hydrazinyl)thiazole-4-carboxylates .
  • Results or Outcomes : The antioxidant studies revealed, ethyl 2-(2-(4-hydroxy-3-methoxybenzylidene)hydrazinyl)thiazole-4-carboxylate and ethyl 2-(2-(1-phenylethylidene)hydrazinyl)thiazole-4-carboxylate as promising antioxidant agents . The compounds also showed good binding affinities and inhibition constants to be considered as therapeutic target for M pro protein of SARS-CoV-2 (COVID-19) .

Antihypertensive Activity

  • Scientific Field : Medicinal Chemistry
  • Application Summary : Thiazole derivatives have been found to have potent nonpeptide angiotensin II receptor antagonist activity, making them a new class of potent antihypertensives .
  • Methods of Application : The specific methods of application or experimental procedures would depend on the specific compound and its intended use. Typically, these compounds would be administered in a controlled dosage and their effects on blood pressure would be monitored over time .
  • Results or Outcomes : The discovery of these compounds has led to the development of a new class of potent antihypertensives .

Antifungal Activity

  • Scientific Field : Medicinal Chemistry
  • Application Summary : The antifungal medication abafungin is a thiazole derivative that is used topically to suppress skin infections caused by various fungi .
  • Methods of Application : Abafungin is applied topically to the skin to treat fungal infections .
  • Results or Outcomes : Abafungin has been found to be effective in suppressing skin infections caused by various fungi .

Anticonvulsant Activity

  • Scientific Field : Medicinal Chemistry
  • Application Summary : Thiazole derivatives have been found to exhibit anticonvulsant activity . This makes them potential candidates for the development of new drugs for the treatment of epilepsy .
  • Methods of Application : The specific methods of application or experimental procedures would depend on the specific compound and its intended use. Typically, these compounds would be administered in a controlled dosage and their effects on seizure activity would be monitored over time .
  • Results or Outcomes : The discovery of these compounds has led to the development of a new class of potential anticonvulsants .

Neuroprotective Activity

  • Scientific Field : Medicinal Chemistry
  • Application Summary : Thiazole derivatives have been found to exhibit neuroprotective activity . This makes them potential candidates for the development of new drugs for the treatment of neurodegenerative diseases .
  • Methods of Application : The specific methods of application or experimental procedures would depend on the specific compound and its intended use. Typically, these compounds would be administered in a controlled dosage and their effects on neuronal health and function would be monitored over time .
  • Results or Outcomes : The discovery of these compounds has led to the development of a new class of potential neuroprotective agents .

Safety And Hazards

While specific safety and hazard information for Ethyl thiazole-2-carboxylate is not available in the retrieved papers, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Future Directions

Thiazole compounds, including Ethyl thiazole-2-carboxylate, continue to be a focus of research due to their various pharmaceutical applications . Future research may focus on finding new leads that could be translated into new drugs .

properties

IUPAC Name

ethyl 1,3-thiazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2S/c1-2-9-6(8)5-7-3-4-10-5/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVMPKHJUPNWMDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC=CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80515788
Record name Ethyl 1,3-thiazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80515788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl thiazole-2-carboxylate

CAS RN

14527-42-5
Record name Ethyl 1,3-thiazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80515788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

10 g (63.7 mmol) of 2-trimethylsilylthiazole (1) and 435 ml of toluene are placed in a 2-liter round-bottomed flask under argon. The reaction mixture is stirred and cooled using an ice bath, and, when the temperature has reached about 8° C., a solution of 12.2 ml (0.128 mol) of ethyl chloroformate in 500 ml of toluene is added. Once all the solution has been added, the mixture is left for about 10 minutes and then warmed to 25° C. After stirring for 20 hours, 200 ml of aqueous sodium carbonate solution are added and the mixture is stirred for 30 minutes. After separation of the phases by settling, the organic phase is washed with 200 ml of saturated aqueous sodium chloride solution. After drying over magnesium sulfate, the organic phase is concentrated to dryness under reduced pressure. The residue is purified by flash chromatography (msilica=200 g; eluent: 60/40 cyclohexane/ethyl acetate). 5.12 g of ethyl 2-thiazolecarboxylate (2) are thus obtained in the form of a greenish liquid that crystallizes. Rf(50/50 cyclohexane/ethyl acetate)=0.52.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
435 mL
Type
solvent
Reaction Step One
Quantity
12.2 mL
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a mixture of 2-trimethylsilylthiazole (135 g, 858 1 mmol) in toluene (1350 mL) add a solution of ethyl chloroformate (98.4 mL, 1.03 mol) in toluene (1350 mL) over 15 min. Stir the reaction at 22° C. for 2 h. Add the solution over aqueous sodium carbonate 25% (wt/wt) (5 L) and stir for 30 min. Separate the organic layer and re-extract the aqueous layer with methylene chloride (2×1 L). Combine the organic layers and evaporate the solvent to provide the title compound (134 g, 99%). ES/MS m/z 158 (M+1)+.
Quantity
135 g
Type
reactant
Reaction Step One
Quantity
1350 mL
Type
solvent
Reaction Step One
Quantity
98.4 mL
Type
reactant
Reaction Step Two
Quantity
1350 mL
Type
solvent
Reaction Step Two
Quantity
5 L
Type
reactant
Reaction Step Three
Yield
99%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
HC Beyerman, JS Bontekoe - Recueil des Travaux Chimiques …, 1953 - Wiley Online Library
… Ethyl thiazole-2-carboxylate was prepared with a yield of 45 yo by reacting … Hydrazine hydrate (3.1 g, 0.04 mole) was slowly added to a solution of ethyl thiazole-2-carboxylate (3.5 g, …
Number of citations: 9 onlinelibrary.wiley.com
E Mironiuk-Puchalska… - … and Nucleic Acids, 2012 - Taylor & Francis
… route consisted of three stages: (i) the synthesis of corresponding derivative of 5,5-bis(hydroxymethyl)pyrrolidine-2-carbonitrile, (ii) the construction of ethyl thiazole-2-carboxylate part by …
Number of citations: 8 www.tandfonline.com
MAL Lee, D Mackay, EL Manery - Canadian Journal of …, 1970 - cdnsciencepub.com
… Attempts to make ethyl thiazole-2-carboxylate from ethyl thiooxamate and chloroacetaldehyde dimethyl acetal (cf. the free aldehyde (14)), and to directly deaminate the readily available …
Number of citations: 13 cdnsciencepub.com
F Derridj, J Roger, F Geneste, S Djebbar… - Journal of Organometallic …, 2009 - Elsevier
… Ethyl thiazole-2-carboxylate, also led to a moderate yield of 37% in 30. With this substrate unidentified side-products were formed in the course of the reaction (Table 4, entry 5). Here …
Number of citations: 76 www.sciencedirect.com
L Forlani, M Magagni, PE Todesco - Journal of the Chemical Society …, 1979 - pubs.rsc.org
Kinetic data on the base-catalysed hydrogen deuterium exchange at the 5-position of some 2-substituted thiazoles in [2H6]DMSO–CD3OD (1 : 1 v/v) are reported. The reaction probably …
Number of citations: 3 pubs.rsc.org
D Wu, Y Huang, Y Chen, YY Huang… - Journal of Medicinal …, 2018 - ACS Publications
… (14,18) Compounds 10a–n were synthesized by the reaction of ethyl thiazole-2-carboxylate (9) and 2′-hydroxyacetophenones in toluene with the base of sodium hydride. Then, 2 and …
Number of citations: 23 pubs.acs.org
J Halekotte - 2016 - macau.uni-kiel.de
The identification of protein kinase CK1 isoform δ as an important determinant in development and progression of severe pathogenic disorders such as Alzheimer’s disease, …
Number of citations: 4 macau.uni-kiel.de
M Jiang, A Amedi, MCW Huizenga… - Discovery of … - scholarlypublications …
Monoacylglycerol lipase (MAGL) is a serine hydrolase and plays an important role in regulating endocannabinoid signaling and lipid metabolism. 1, 2 MAGL inhibitors are thought to be …

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